REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5]([NH2:11])=[C:4]([CH3:12])[CH:3]=1.[C:13]([N:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1)(=[O:15])[CH3:14].C(P(C(C)(C)C)C(C)(C)C)(C)(C)C.CC(C)([O-])C.[Na+]>C1(C)C=CC=CC=1.CCOC(C)=O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[NH2:11][C:5]1[C:6]([N+:8]([O-:10])=[O:9])=[CH:7][C:2]([N:19]2[CH2:20][CH2:21][N:16]([C:13](=[O:15])[CH3:14])[CH2:17][CH2:18]2)=[CH:3][C:4]=1[CH3:12] |f:3.4,7.8.9|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=C1)[N+](=O)[O-])N)C
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCNCC1
|
Name
|
|
Quantity
|
440 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
244 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
After extraction
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
Concentration
|
Type
|
CUSTOM
|
Details
|
gave a brownish residue which
|
Type
|
CUSTOM
|
Details
|
was purified by flash column chromatography (10% MeOH/CH2Cl2)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1[N+](=O)[O-])N1CCN(CC1)C(C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.21 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |